molecular formula C21H16FNO B5887942 N-(2-fluorophenyl)-2,3-diphenylacrylamide

N-(2-fluorophenyl)-2,3-diphenylacrylamide

Cat. No. B5887942
M. Wt: 317.4 g/mol
InChI Key: KGZGQXGAKBPEIS-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2,3-diphenylacrylamide (FPAA) is a compound that has gained significant attention in the field of chemical biology due to its unique properties. It is a fluorescent probe that can be used for imaging and studying biological systems. FPAA has been used in various scientific research applications, including the study of protein-protein interactions, enzyme activity, and membrane dynamics.

Mechanism of Action

N-(2-fluorophenyl)-2,3-diphenylacrylamide works by binding to specific targets in biological systems and emitting fluorescence upon excitation. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET). When this compound binds to its target, the energy from the excited state of the fluorophore is transferred to the acceptor molecule, resulting in fluorescence emission.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not affect the biochemical or physiological processes of biological systems. It has been used in live-cell imaging studies without causing any adverse effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2,3-diphenylacrylamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological systems. It is also relatively easy to synthesize and can be modified to target specific biomolecules. However, this compound has some limitations, including its relatively short fluorescence lifetime and susceptibility to photobleaching.

Future Directions

There are several future directions for the use of N-(2-fluorophenyl)-2,3-diphenylacrylamide in scientific research. One area of interest is the development of new biosensors using this compound as a fluorescent probe. Another area of interest is the use of this compound in the study of protein-ligand interactions and drug discovery. Additionally, this compound can be used in the development of new imaging techniques for studying biological systems.

Synthesis Methods

N-(2-fluorophenyl)-2,3-diphenylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2-fluorobenzaldehyde with diphenylacetylene in the presence of a base catalyst. The resulting product is then subjected to reductive amination to yield this compound. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Sonogashira coupling reactions.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-diphenylacrylamide has been widely used in scientific research applications. One of its main uses is as a fluorescent probe for imaging biological systems. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. This compound has also been used to develop biosensors for detecting biomolecules such as glucose and ATP.

properties

IUPAC Name

(E)-N-(2-fluorophenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-19-13-7-8-14-20(19)23-21(24)18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-15H,(H,23,24)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGQXGAKBPEIS-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.